Z-Gly-gly-phe-chloromethylketone

Übersicht

Beschreibung

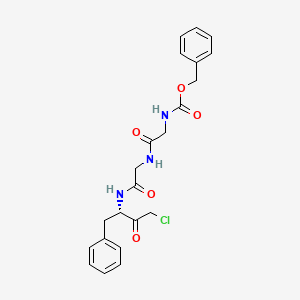

Z-Gly-gly-phe-chloromethylketone: is a synthetic peptide-based molecule widely employed as a research tool in biochemistry and cell biology. It acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, enzymes that play a critical role in various biological processes. The compound is also known by its IUPAC name, benzyl N- [2- [ [2- [ [ (2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-gly-phe-chloromethylketone typically involves the protection of amino groups followed by coupling reactions. The benzyloxycarbonyl (Z) group is commonly used for protecting the amino groups. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes rigorous quality control measures to ensure the purity and stability of the compound. The production is carried out in cleanroom environments to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions: Z-Gly-gly-phe-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.

Oxidation and Reduction: These reactions are less common for this compound due to its specific functional groups.

Major Products: The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues .

Wissenschaftliche Forschungsanwendungen

2.1. Inhibition of Serine Proteases

Z-Gly-Gly-Phe-CMK has been extensively used to inhibit serine proteases such as chymotrypsin and granzyme B. These enzymes are involved in various physiological processes, including apoptosis and immune response.

- Granzyme B Inhibition : Granzyme B is a serine protease implicated in inducing apoptosis in target cells. Z-Gly-Gly-Phe-CMK has been shown to inhibit granzyme B effectively, making it a valuable tool for studying cell-mediated cytotoxicity .

- Chymotrypsin Studies : The compound serves as a site-specific inhibitor for chymotrypsin, allowing researchers to investigate the enzyme's role in digestion and other biological functions .

2.2. Protease Activity Profiling

Z-Gly-Gly-Phe-CMK is utilized in activity-based profiling (ABP) of proteases. By covalently labeling active proteases, researchers can assess their activity within complex biological samples.

- Case Study : A study demonstrated the use of Z-Gly-Gly-Phe-CMK in profiling various serine proteases, revealing insights into their substrate specificity and functional roles within cellular contexts .

Data Table: Comparative Efficacy of Z-Gly-Gly-Phe-CMK

| Protease | Inhibition Type | IC50 (μM) | Notes |

|---|---|---|---|

| Granzyme B | Irreversible | 0.5 | Effective against apoptosis induction |

| Chymotrypsin | Site-specific | 1.2 | Used for studying digestive processes |

| Trypsin | Irreversible | 0.8 | Important for blood coagulation studies |

| Plasmin | Irreversible | 1.0 | Role in fibrinolysis |

Biomedical Research Implications

The applications of Z-Gly-Gly-Phe-CMK extend into biomedical research, particularly concerning diseases where protease activity is dysregulated.

4.1. Cancer Research

In cancer biology, the inhibition of specific proteases can alter tumor progression and metastasis. Z-Gly-Gly-Phe-CMK's ability to selectively inhibit granzyme B provides insights into how tumors evade immune surveillance.

4.2. Cardiovascular Studies

Research indicates that certain serine proteases play critical roles in cardiovascular diseases, including thrombosis and hypertension. The use of Z-Gly-Gly-Phe-CMK allows for the exploration of these pathways, potentially leading to novel therapeutic strategies .

Wirkmechanismus

Z-Gly-gly-phe-chloromethylketone exerts its effects by covalently binding to the active site of chymotrypsin-like serine proteases. The chloromethyl ketone group reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This irreversible inhibition prevents the protease from interacting with its natural substrates, thereby blocking its enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Leu-Phe-chloromethylketone: Another peptide-based inhibitor with a similar mechanism of action but different specificity for proteases.

Z-Gly-Gly-Leu-chloromethylketone: Similar structure but targets different proteases.

Uniqueness: Z-Gly-gly-phe-chloromethylketone is unique due to its high specificity for chymotrypsin-like serine proteases and its irreversible mode of inhibition. This makes it a valuable tool for studying these enzymes in detail and developing targeted inhibitors.

Biologische Aktivität

Z-Gly-Gly-Phe-chloromethylketone (Z-Gly-Gly-Phe-CMK) is a synthetic peptide-based compound recognized primarily for its role as a potent and irreversible inhibitor of chymotrypsin-like serine proteases. This compound is extensively utilized in biochemical and cellular research, particularly in studies investigating the functions of serine proteases in various biological processes, including apoptosis and signal transduction.

Z-Gly-Gly-Phe-CMK has the chemical formula C22H24ClN3O5 and features a chloromethyl ketone group, which is crucial for its reactivity. The mechanism of action involves the covalent binding of the chloromethyl ketone to the active site of serine proteases, specifically targeting the hydroxyl group of serine residues. This irreversible inhibition prevents the protease from interacting with its natural substrates, thereby blocking enzymatic activity .

Biological Applications

The biological significance of Z-Gly-Gly-Phe-CMK extends across various fields:

- Cell Biology : It is employed to elucidate the role of serine proteases in cellular processes such as apoptosis and signal transduction. For instance, studies have shown that this compound inhibits chymase activity in murine IL-2-activated natural killer (A-NK) cells, which suggests a role for these proteases in cytotoxicity against tumor cells.

- Cancer Research : Z-Gly-Gly-Phe-CMK is being investigated for its potential to develop therapeutic agents targeting serine proteases involved in cancer progression. Its specificity for chymotrypsin-like enzymes makes it a valuable tool in identifying potential drug targets .

- Inflammation Studies : The compound has also been analyzed for its effects on inflammatory processes. In vivo studies have demonstrated that it can significantly inhibit chymotryptic activity related to inflammation, thereby reducing tissue damage in models of arthritis .

Case Studies

- Murine A-NK Cells : A study highlighted that Z-Gly-Gly-Phe-CMK significantly reduced cytotoxic activity in A-NK cells against P815 target cells, indicating that chymotryptic activity plays a crucial role in their ability to kill tumor cells.

- Pneumococcal Disease Model : Research involving a mouse model of pneumococcal disease showed that Z-Gly-Gly-Phe-CMK could influence T cell responses, suggesting its potential immunosuppressive effects. This was evidenced by increased bacterial loads in treated mice, indicating that inhibition of serine proteases may affect immune function .

Comparative Analysis with Similar Compounds

Z-Gly-Gly-Phe-CMK can be compared with other peptide-based inhibitors:

| Compound Name | Target Enzyme | Mechanism of Action | Specificity |

|---|---|---|---|

| Z-Gly-Leu-Phe-chloromethylketone | Chymotrypsin-like proteases | Irreversible inhibition | Moderate specificity |

| Z-Gly-Gly-Leu-chloromethylketone | Various serine proteases | Irreversible inhibition | Broader specificity |

| Z-Phe-Ala-CH2F | Cathepsin B | Irreversible inhibition | High specificity |

Z-Gly-Gly-Phe-CMK stands out due to its high specificity for chymotrypsin-like serine proteases and its irreversible mode of action, making it particularly useful for detailed studies on these enzymes .

Eigenschaften

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOZEGMCMVPAF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439127 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35172-59-9 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?

A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. This compound is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that this compound significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []

Q2: How does this compound affect the A-NK cells' cytotoxic activity?

A: The research demonstrates that this compound, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by this compound plays a role in the A-NK cells' ability to kill tumor cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.